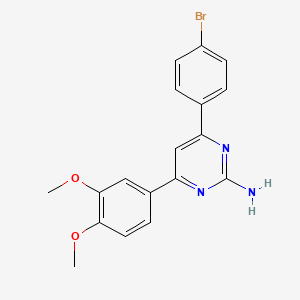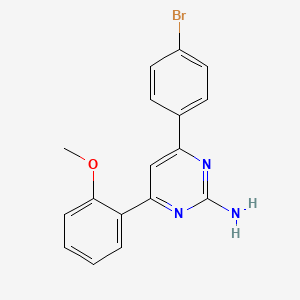
4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (4-Br-6-MeO-Pyr) is a small molecule that has recently been studied for its potential applications in the field of scientific research. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. The compound is highly versatile, with a wide range of potential applications in areas such as drug design, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-Br-6-MeO-Pyr has a wide range of potential applications in scientific research. It has been studied as a potential drug target for the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. It has also been studied as a potential tool for the study of enzyme-substrate interactions, protein-protein interactions, and receptor-ligand interactions. In addition, it has been studied as a potential tool for the study of the structure and function of proteins, DNA, and other biomolecules.
Wirkmechanismus
The mechanism of action of 4-Br-6-MeO-Pyr is still being studied, but it is believed to involve interactions between the compound and specific proteins or receptors. It is thought that the compound binds to specific proteins or receptors and modulates their activity, which in turn affects the function of other proteins or receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Br-6-MeO-Pyr are still being studied. In animal studies, the compound has been shown to modulate the activity of certain enzymes and proteins, which in turn affects the function of other proteins or receptors. It has also been shown to affect the expression of certain genes, which can lead to changes in gene expression and cellular physiology.
Vorteile Und Einschränkungen Für Laborexperimente
4-Br-6-MeO-Pyr has several advantages and limitations for lab experiments. One advantage is that it is a small molecule, which makes it easier to synthesize and manipulate. In addition, it is a highly versatile compound, which makes it useful for a wide range of applications. The main limitation of 4-Br-6-MeO-Pyr is that it is still not fully understood, so its effects may not be fully predictable.
Zukünftige Richtungen
There are several potential future directions for 4-Br-6-MeO-Pyr. One is to further study the compound’s mechanism of action and biochemical and physiological effects. Another is to develop new methods for synthesizing and manipulating the compound. Finally, it may be possible to use the compound as a tool for drug discovery and design.
Synthesemethoden
4-Br-6-MeO-Pyr is synthesized through a multi-step process. The first step involves the reaction of 4-bromophenol and 3-methoxyphenol with a base such as sodium hydroxide in an aqueous solution. This reaction forms a mixture of 4-bromo-3-methoxyphenol and 3-bromo-4-methoxyphenol. The second step involves the reaction of the mixture with ethylenediamine in an aqueous solution. This reaction forms 4-Br-6-MeO-Pyr.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-22-14-4-2-3-12(9-14)16-10-15(20-17(19)21-16)11-5-7-13(18)8-6-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITGQSXYEIQOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%](/img/structure/B6347230.png)


![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)





